1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a naphthalene ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is the CCR3 receptor in human eosinophils . The CCR3 receptor is a G-protein coupled receptor involved in the chemotaxis of eosinophils, a type of white blood cell that plays a crucial role in the immune response.
Mode of Action
1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione interacts with its target, the CCR3 receptor, by displacing the ligand eotaxin . Eotaxin is a chemokine that binds to the CCR3 receptor and triggers eosinophil chemotaxis. By displacing eotaxin, the compound may inhibit this chemotactic response.
Result of Action
The molecular and cellular effects of 1-(1-(1-Naphthoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione’s action would likely involve a reduction in eosinophil chemotaxis and potentially a decrease in inflammation. This is due to the compound’s displacement of eotaxin from the CCR3 receptor, which would inhibit the recruitment of eosinophils to sites of inflammation .
Preparation Methods
The synthesis of 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene-1-carbonyl chloride: This is achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride.
Nucleophilic substitution: The naphthalene-1-carbonyl chloride is then reacted with piperidine to form 1-(naphthalene-1-carbonyl)piperidine.
Formation of the imidazolidine-2,4-dione ring: This involves the reaction of the intermediate with phenyl isocyanate under controlled conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione include:
1-(naphthalene-1-carbonyl)piperidine-3-carboxylic acid: This compound shares the naphthalene and piperidine moieties but differs in the functional groups attached.
1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid: Another similar compound with slight variations in the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-23-17-27(25(31)28(23)20-9-2-1-3-10-20)19-13-15-26(16-14-19)24(30)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,19H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIMWXUGNDSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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